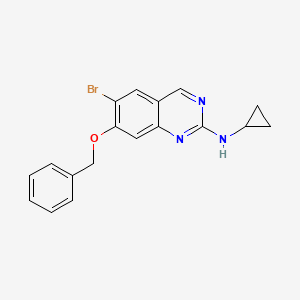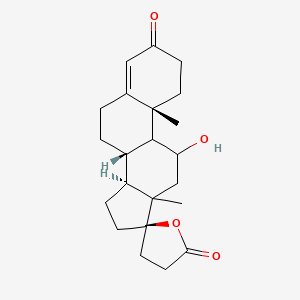
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone is a chemical compound with the molecular formula C23H30O6 and a molecular weight of 402.49 g/mol . This compound is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 11 and 17, a keto group at position 3, and a gamma-lactone ring at position 21 .
Vorbereitungsmethoden
The synthesis of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves multiple steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable pregnane derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 11 and 17 using reagents such as osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of the hydroxyl group at position 3 to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Lactonization: Formation of the gamma-lactone ring at position 21 through intramolecular esterification under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including :
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group at position 3 to a hydroxyl group. Reagents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxyl groups at positions 11 and 17 can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves its interaction with specific molecular targets and pathways . The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including anti-inflammatory and anti-proliferative actions. The exact pathways and molecular targets involved are still under investigation, but they likely include nuclear receptors and signaling proteins involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone can be compared with other similar compounds, such as :
Drospirenone: A synthetic progestin with a similar steroidal structure but different functional groups, used in hormonal contraceptives.
Spironolactone: A potassium-sparing diuretic with a similar lactone ring structure, used to treat conditions like heart failure and hypertension.
Eplerenone: Another potassium-sparing diuretic with a similar core structure but different substituents, used for similar medical conditions as spironolactone.
The uniqueness of this compound lies in its specific functional groups and the gamma-lactone ring, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41850-19-5 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(8S,10R,11R,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17+,19?,20-,21?,22+/m0/s1 |
InChI-Schlüssel |
VKQZKUPABHSTTG-GHCDIQHGSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2[C@@H](CC4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


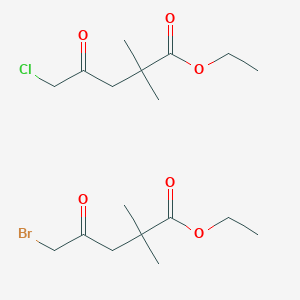
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
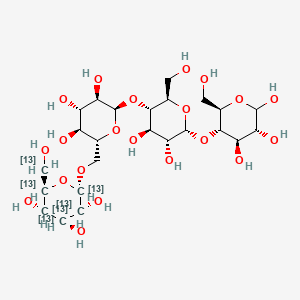
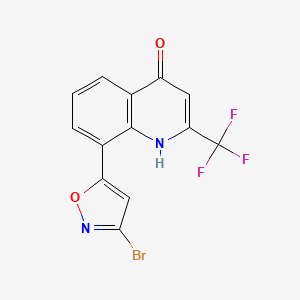
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
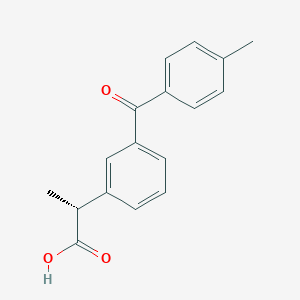
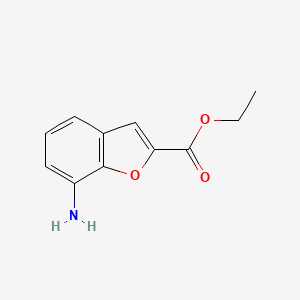
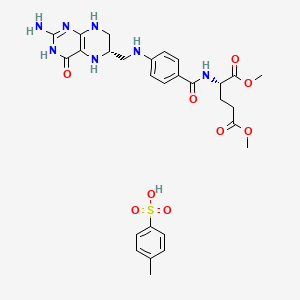
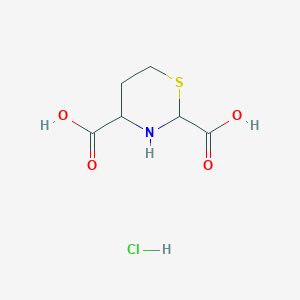
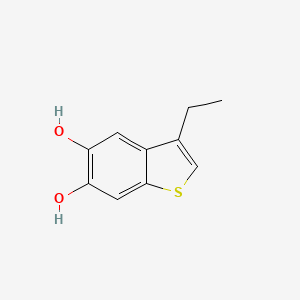

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
